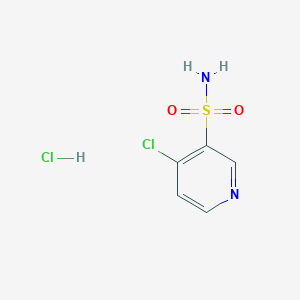

4-Chloropyridine-3-sulfonamide hydrochloride

描述

属性

IUPAC Name |

4-chloropyridine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S.ClH/c6-4-1-2-8-3-5(4)11(7,9)10;/h1-3H,(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIVMAIHVBXNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630762 | |

| Record name | 4-Chloropyridine-3-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777854-85-0 | |

| Record name | 4-Chloropyridine-3-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-Chloropyridine-3-sulfonyl Chloride

The preparation of 4-chloropyridine-3-sulfonyl chloride serves as the critical intermediate step in the synthesis of the target compound. The process leverages hydroxypyridine sulfonic acids as starting materials, with 4-hydroxypyridine-3-sulfonic acid being the preferred substrate due to its regioselective reactivity.

Reaction Mechanism and Reagents

The chlorination reaction involves the substitution of hydroxyl groups on the pyridine ring and sulfonic acid residue using a combination of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). Phosphorus oxychloride (POCl₃) forms in situ and acts as a solvent, enhancing the solubility of reactants and facilitating the reaction. The general reaction pathway is as follows:

$$

\text{4-Hydroxypyridine-3-sulfonic acid} + \text{PCl₃} + \text{Cl₂} \rightarrow \text{4-Chloropyridine-3-sulfonyl chloride} + \text{HCl} + \text{POCl₃}

$$

Industrial Process Optimization

Key parameters for maximizing yield and purity include:

- Molar Ratios : A 1:3 molar ratio of 4-hydroxypyridine-3-sulfonic acid to PCl₃ ensures complete chlorination. Excess Cl₂ (1.5–2.0 equivalents) is introduced gradually to avoid side reactions.

- Temperature Control : The reaction is conducted under reflux (80–110°C), with careful monitoring to prevent overheating during exothermic Cl₂ addition.

- Solvent Management : POCl₃ generated during the reaction is distilled off and recycled, reducing waste and production costs.

Table 1: Representative Reaction Conditions for Sulfonyl Chloride Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 4-Hydroxypyridine-3-sulfonic acid |

| PCl₃ Equivalents | 3.0 |

| Cl₂ Equivalents | 1.8 |

| Reaction Temperature | 80–110°C |

| Yield | 98–99% (after distillation) |

| Purity (HPLC) | >99.5% |

Conversion to 4-Chloropyridine-3-sulfonamide

The sulfonyl chloride intermediate is subsequently reacted with aqueous ammonia to form the sulfonamide. This step requires precise pH and temperature control to avoid decomposition.

Ammonolysis Reaction

The ammonolysis is performed in a biphasic system using toluene or ethylene chloride as the organic phase and 25% ammonium hydroxide as the aqueous phase. Acetone (15% v/v) is added to prevent product agglomeration and improve mixing efficiency.

$$

\text{4-Chloropyridine-3-sulfonyl chloride} + \text{NH₃} \rightarrow \text{4-Chloropyridine-3-sulfonamide} + \text{HCl}

$$

Process Details

- pH Control : Maintaining a pH of 7.0–9.5 ensures optimal ammonolysis while minimizing hydrolysis of the sulfonyl chloride.

- Temperature : The reaction is conducted at 20–35°C to prevent thermal degradation of the product.

- Workup : The product is filtered, washed sequentially with water and toluene, and dried at room temperature to yield a free-flowing powder.

Table 2: Ammonolysis Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent System | Toluene/Water (2:1 v/v) |

| Ammonia Concentration | 24–25% aqueous solution |

| Reaction Time | 12 hours |

| Yield | 83–85% |

| Purity (HPLC) | 99.7% |

The final step involves converting the sulfonamide to its hydrochloride salt through acidification with hydrochloric acid (HCl). While the cited patent does not explicitly detail this step, it is a standard practice in pharmaceutical chemistry to enhance compound stability and solubility.

Salt Formation Protocol

- Acidification : The sulfonamide is dissolved in a minimal volume of ethanol or acetone, and concentrated HCl is added dropwise at 0–5°C.

- Crystallization : The hydrochloride salt precipitates upon cooling and is isolated via filtration.

- Drying : The product is dried under vacuum at 40–50°C to remove residual solvents.

Comparative Analysis of Solvent Systems

The choice of solvent significantly impacts reaction efficiency and product quality.

Table 3: Solvent Performance in Sulfonamide Synthesis

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Toluene | High product solubility | Requires acetone co-solvent |

| Chloroform | Effective phase separation | Higher volume required |

| MTBE | Low toxicity | Reduced yield at scale |

Scalability and Industrial Considerations

The patented process offers distinct advantages over traditional methods:

- Safety : Substituting solid PCl₅ with liquid PCl₃ and gaseous Cl₂ simplifies handling and reduces corrosion risks.

- Cost Efficiency : Distillation and reuse of POCl₃ lower raw material costs.

- Environmental Impact : Closed-loop solvent recycling minimizes waste generation.

化学反应分析

Types of Reactions: 4-Chloropyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperature conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Sulfonic acids or sulfonates.

Reduction Products: Amines or thiols.

科学研究应用

Pharmaceutical Applications

1. Antidiabetic Agents:

4-Chloropyridine-3-sulfonamide is a precursor in the synthesis of torasemide, a loop diuretic that also exhibits hypoglycemic properties. This compound is utilized in developing sulfonylureas, which are critical in managing type 2 diabetes mellitus by enhancing insulin secretion from pancreatic beta cells .

2. Antiinflammatory and Antipyretic Drugs:

The sulfonamide derivatives of 4-chloropyridine have been explored for their anti-inflammatory and antipyretic effects. These compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and fever, making them valuable in treating various inflammatory conditions .

3. Antifungal Activity:

Recent studies have indicated that derivatives of 4-chloropyridine-3-sulfonamide exhibit antifungal properties. For instance, compounds synthesized with triazole substituents have shown promising activity against fungal pathogens by targeting specific enzymatic pathways essential for fungal survival .

Case Study 1: Synthesis of Antifungal Agents

A series of novel compounds based on the pyridine-3-sulfonamide scaffold were synthesized and tested for antifungal activity. The study demonstrated that certain substitutions at the 4-position significantly enhanced the efficacy against various fungal strains, suggesting potential therapeutic applications in antifungal drug development .

Case Study 2: Anti-Trypanosomal Activity

Research has highlighted the potential of 4-chloropyridine-3-sulfonamide derivatives as inhibitors of N-myristoyltransferase (NMT), an enzyme implicated in the lifecycle of Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this sulfonamide exhibited potent activity against both the enzyme and the parasite in vitro, showcasing their potential as new treatments for this disease .

Comparative Data Table

作用机制

The mechanism of action of 4-chloropyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects. The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

相似化合物的比较

4-Chloropyridine-3-sulfonamide (Base Form)

- Molecular Formula : C₅H₅ClN₂O₂S

- Molecular Weight : 192.62 g/mol

- Key Differences :

- The absence of the hydrochloride salt reduces solubility in polar solvents, impacting reaction kinetics in synthetic pathways (e.g., cyclization reactions require DBU as a base for deprotonation) .

- Reactivity: The free sulfonamide group participates directly in tautomerism, favoring 2H tautomers over 4H forms by 42.94–93.19 kJ/mol, as shown by DFT calculations .

- Applications: Used in synthesizing pyrido[4,3-e][1,2,4]thiadiazine derivatives, which inhibit renal and non-small cell lung cancer cell lines .

2-Chlorobenzenesulfonamide

- Molecular Formula: C₆H₅ClNO₂S

- Molecular Weight : 187.62 g/mol

- Key Differences :

- Aromatic System : Benzene ring instead of pyridine, eliminating nitrogen’s electronic effects.

- Reactivity : Less prone to nucleophilic attack due to the absence of pyridine’s electron-deficient ring. Cyclization requires DBU but yields linear amidines instead of fused heterocycles .

- Biological Activity : Derivatives show weaker anticancer activity compared to pyridine-based analogs, highlighting the importance of nitrogen in binding interactions .

4-Chloro-3-iodopyridine Hydrochloride

- Molecular Formula : C₅H₄ClIN·HCl

- Molecular Weight : 274.46 g/mol

- Key Differences: Substituent: Iodine (a superior leaving group) replaces sulfonamide, favoring substitution reactions. Applications: Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike sulfonamide derivatives focused on cyclization .

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.67 g/mol

- Key Differences :

- Structure : Bulky phthalimide group introduces rigidity, reducing solubility in aqueous media.

- Reactivity : Chlorine at the meta position on an isoindoline-1,3-dione ring participates in polymerization reactions (e.g., polyimide synthesis) rather than biological applications .

生物活性

4-Chloropyridine-3-sulfonamide hydrochloride is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring substituted at the 4-position with a chlorine atom and at the 3-position with a sulfonamide group. Its applications span various therapeutic areas, including anti-inflammatory, antidiabetic, and anticancer activities.

- Molecular Formula : C5H5ClN2O2S

- Molecular Weight : 194.62 g/mol

- CAS Number : 33263-43-3

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group is known for its role in antibacterial activity, while the chloropyridine moiety enhances its pharmacological profile.

Antibacterial Activity

4-Chloropyridine-3-sulfonamide exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell proliferation and survival.

Antidiabetic Effects

Research indicates that 4-Chloropyridine-3-sulfonamide may have hypoglycemic effects, making it a candidate for diabetes management. It acts by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

Case Studies and Research Findings

-

Anticancer Efficacy

A study evaluating the cytotoxic effects of 4-Chloropyridine-3-sulfonamide on human cancer cell lines reported an inhibition growth percentage (IGP) of up to 23% against MCF7 breast cancer cells at a concentration of 10 µM. This suggests moderate activity that warrants further investigation into its potential as an anticancer agent . -

Antibacterial Studies

In vitro assays demonstrated that 4-Chloropyridine-3-sulfonamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics . -

Diabetic Models

In animal models of diabetes, administration of 4-Chloropyridine-3-sulfonamide resulted in significant reductions in blood glucose levels, indicating its potential as a therapeutic agent for managing diabetes .

Data Table: Biological Activity Summary

常见问题

Q. What are the recommended safety protocols for handling 4-Chloropyridine-3-sulfonamide hydrochloride in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove-removal techniques to avoid skin contact . Wear impervious clothing and eye/face protection. In case of skin exposure, immediately remove contaminated clothing and wash thoroughly. For inhalation exposure, move to fresh air and provide artificial respiration if needed. Store the compound in a cool, dry environment, and avoid exposure to ignition sources due to potential combustion hazards .

Q. What analytical methods are commonly employed to determine the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M potassium phosphate buffer-methanol (70:30) at 1 mL/min flow rate is effective. UV detection at 207 nm provides linear calibration (1.09–10.90 µg/mL) with high recovery rates (99.67–100.1%) . Complementary techniques like NMR can confirm structural integrity, particularly for detecting tautomeric forms (e.g., 2H vs. 4H tautomers) .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, humidity, light exposure). Monitor degradation via HPLC and mass spectrometry. For long-term storage, aliquot stock solutions in sealed vials and avoid repeated freeze-thaw cycles to prevent hydrolysis or thermal decomposition .

Advanced Research Questions

Q. What computational methods are suitable for studying the tautomeric stability of this compound derivatives?

- Methodological Answer : Use ab initio Hartree-Fock (HF) or Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set to calculate energy differences between tautomers. For example, 2H tautomers are energetically favorable over 4H forms by 42.94–93.19 kJ/mol. Molecular dynamics simulations can further assess hydrogen-bonding interactions influencing tautomeric equilibrium .

Q. How can researchers resolve contradictions between experimental data from different analytical techniques when characterizing this compound?

- Methodological Answer : Cross-validate results using orthogonal methods. For instance, discrepancies in purity assays (e.g., HPLC vs. spectrophotometry) may arise from matrix interferences. Use NMR to confirm structural consistency and X-ray crystallography for absolute configuration verification. Statistically analyze outliers via Grubbs’ test or principal component analysis (PCA) .

Q. What formulation challenges arise when incorporating this compound into solid dosage forms, and how are they addressed?

- Methodological Answer : The compound’s hygroscopicity and potential reactivity with excipients (e.g., reducing sugars) require inert matrices like microcrystalline cellulose. Pre-formulation studies should assess compatibility via differential scanning calorimetry (DSC). For viscosity reduction in liquid formulations, additives like pyridoxine hydrochloride or benzenesulfonic acid can be optimized using factorial design experiments .

Q. How do environmental factors (e.g., pH, ionic strength) influence the solubility and reactivity of this compound in aqueous systems?

- Methodological Answer : Perform solubility studies across a pH range (1–13) using potentiometric titration or shake-flask methods. Ionic strength effects can be modeled using the Debye-Hückel equation. Reactivity with nucleophiles (e.g., amines) under alkaline conditions necessitates kinetic studies via UV-Vis spectroscopy to track intermediate formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity profiles reported for this compound?

- Methodological Answer : Review study protocols for dose ranges, exposure durations, and model systems (e.g., in vitro vs. in vivo). Differences in LD₅₀ values may stem from metabolic variations across species. Conduct Ames tests for mutagenicity and compare with structural analogs to identify toxicophores. Prioritize studies adhering to OECD guidelines for reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。